5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione
Overview
Description
5,6-Dihydroimidazo4,5,1-JKbenzazepine-2,7(1H,4H)-dione is a complex organic compound with a unique structure that combines elements of imidazole and benzazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroimidazo4,5,1-JKbenzazepine-2,7(1H,4H)-dione typically involves multi-step organic reactions. One common method includes the reaction of a precursor compound with tert-butyl nitrite and hydrochloric acid in acetic acid at room temperature. The reaction mixture is stirred for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroimidazo4,5,1-JKbenzazepine-2,7(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5,6-Dihydroimidazo4,5,1-JKbenzazepine-2,7(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydroimidazo4,5,1-JKbenzazepine-2,7(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-6-oxime-imidazo 4,5,1-jkbenzazepine-2,6,7(1H)-trione : Shares a similar core structure but with different functional groups .
- Phenyl]-5,6-dihydroimidazo[4,5,1-jk][1,4]benzodiazepin-7-one : Another related compound with a benzodiazepine core .
Uniqueness
5,6-Dihydroimidazo4,5,1-JKbenzazepine-2,7(1H,4H)-dione is unique due to its specific combination of imidazole and benzazepine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5,6-Dihydroimidazo[4,5,1-JK] benzazepine-2,7(1H,4H)-dione (CAS No. 92260-81-6) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
5,6-Dihydroimidazo[4,5,1-JK] benzazepine-2,7(1H,4H)-dione is characterized by a fused ring system that includes an imidazole and benzazepine moiety. The compound appears as a pale yellow solid and is primarily utilized in organic synthesis. Its molecular weight is approximately 202.21 g/mol .
Synthesis
The synthesis of 5,6-dihydroimidazo[4,5,1-JK] benzazepine-2,7(1H,4H)-dione can be achieved through various methods involving precursors such as benzimidazole derivatives. For example, the reaction of 2-oxo-1-benzimidazoline derivatives with appropriate reagents can yield this compound .
Antitumor Activity
Research indicates that compounds related to 5,6-dihydroimidazo[4,5,1-JK] benzazepine-2,7(1H,4H)-dione exhibit significant antitumor properties. In a study assessing various derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358), certain compounds demonstrated IC50 values in the low micromolar range (e.g., A549 IC50 = 2.12 µM) indicating potent cytotoxic effects .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 2.12 |
Compound B | HCC827 | 5.13 |
Compound C | NCI-H358 | 0.85 |
The proposed mechanism for the antitumor activity involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction is crucial for disrupting the proliferation of cancer cells and may lead to apoptosis . The binding affinity and mode of interaction with DNA have been characterized through various biophysical methods.
Antimicrobial Activity
In addition to antitumor effects, derivatives of this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
Table 2: Antimicrobial Activity
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 8 µg/mL |
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Study on Lung Cancer Cell Lines : A comprehensive study evaluated the effects of various substituted derivatives on lung cancer cell lines using both 2D and 3D culture systems. The results highlighted that structural modifications significantly influenced biological activity .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of these compounds using broth microdilution methods according to CLSI guidelines. The findings suggested that specific structural features enhanced antibacterial efficacy .
Properties
IUPAC Name |
1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-2-6-13-10-7(9)3-1-4-8(10)12-11(13)15/h1,3-4H,2,5-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMYVAGJPVQRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C(=CC=C2)NC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536207 | |
Record name | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92260-81-6 | |
Record name | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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